2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol
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Overview
Description
2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL typically involves multiple steps. One common method involves the reaction of 3-methoxyphenylpiperazine with 4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can regenerate alcohols from ketones or aldehydes.
Scientific Research Applications
2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Industry: It finds applications in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL
- 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL
Uniqueness
Compared to similar compounds, 2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(4-METHYLPHENYL)ETHAN-1-OL may exhibit unique pharmacological properties due to the specific positioning of the methoxy group on the phenyl ring. This structural variation can influence the compound’s binding affinity and selectivity for different biological targets, making it a valuable molecule for research and development in medicinal chemistry.
Properties
Molecular Formula |
C20H26N2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-8-17(9-7-16)20(23)15-21-10-12-22(13-11-21)18-4-3-5-19(14-18)24-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |
InChI Key |
YBVOPGGMMKQHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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